3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one
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Overview
Description
3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one is an organic compound with a unique structure that combines a cyclopentenone ring with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclopent-2-en-1-one with pyrrole under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one
- cis-Jasmone
- 3-Methyl-2-(cis-2-pentenyl)-2-cyclopenten-1-one
Uniqueness
3-Methyl-2-(1H-pyrrol-1-yl)cyclopent-2-en-1-one is unique due to its specific combination of a cyclopentenone ring and a pyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
81453-52-3 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-methyl-2-pyrrol-1-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H11NO/c1-8-4-5-9(12)10(8)11-6-2-3-7-11/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
DHWPDAKBVJCXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)N2C=CC=C2 |
Origin of Product |
United States |
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